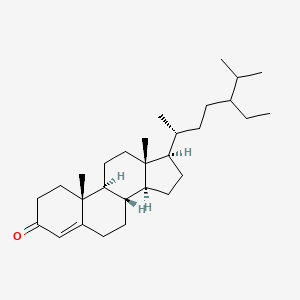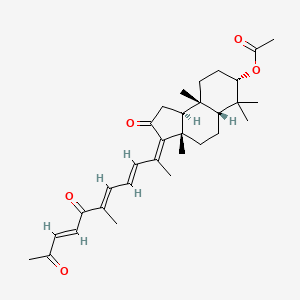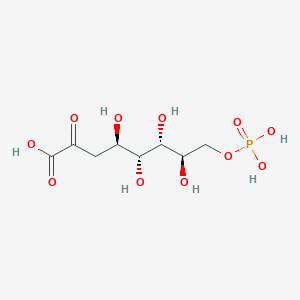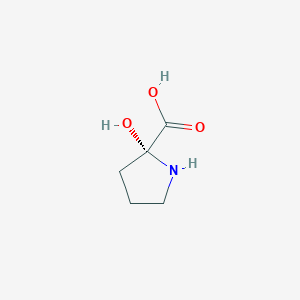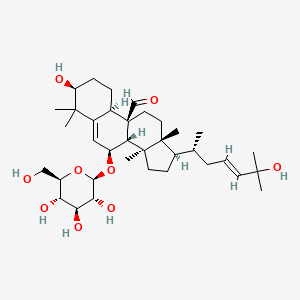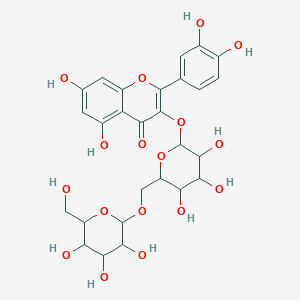
Quercetin-3-gentiobioside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 13915961 is a natural product found in Phyllanthus virgatus, Chenopodium album, and other organisms with data available.
Aplicaciones Científicas De Investigación
1. Biotransformation Using Engineered Escherichia coli
Researchers have explored the synthesis of quercetin 3-O-gentiobioside using an engineered Escherichia coli strain. This method aims to simplify obtaining this compound, which is challenging to extract and purify from plants. The process involved using glycosyltransferases and nucleotide sugar biosynthetic genes to achieve a conversion efficiency of approximately 49% (Cho et al., 2016).
2. Structural Determination in Flowers
Quercetin 3-glucosyl(1⇒2)gentiobioside has been identified in the violet-blue flowers of Primula polyantha. The structural determination was based on extensive spectroscopic data, highlighting its natural occurrence in specific plant species (Saitǒ et al., 1990).
3. Potential Medicinal Applications
Quercetin, including its derivatives like quercetin 3-O-gentiobioside, is recognized for various biological activities, such as antioxidant, antibacterial, and antiparasitic properties. It has potential applications in antioncology, cardiovascular protection, anti-immunosuppression treatment, and alleviating toxicity of mycotoxins (Yang et al., 2020).
4. Antioxidant Activities
The antioxidant activities of quercetin, including its complexes, are a subject of extensive research. This includes its effects on glutathione, enzymatic activity, and reactive oxygen species, making it a candidate for medicinal applications (Xu et al., 2019).
5. Bioavailability Studies
Research on the bioavailability of different quercetin glycosides in rats, including quercetin 3-O-gentiobioside, provides insights into the absorption and metabolic processing of these compounds. This is crucial for their use as food additives or dietary supplements (Makino et al., 2009).
6. Application in Traditional Medicine
Quercetin 3-O-gentiobioside has been identified in traditional medicinal plants like Psidium guava, suggesting its role in the therapeutic properties of these plants (Seshadri & Vasishta, 1965).
7. Role in DNA Damage Response
The impact of quercetin on DNA damage response in human hematopoietic stem and progenitor cells has been studied, indicating its potential genotoxic effects at high concentrations, which is crucial for understanding its safe application in clinical settings (Biechonski et al., 2017).
8. Content Standard in Semen Descurainiae
Research has been conducted to determine the content of quercetin-3-O-β-D-glucopyranosyl-7-O-β-D-gentiobioside in Semen Descurainiae, a herb used in traditional medicine. This is important for establishing quality control standards for herbal products (An-jia, 2010).
Propiedades
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O17/c28-6-14-17(33)20(36)22(38)26(42-14)40-7-15-18(34)21(37)23(39)27(43-15)44-25-19(35)16-12(32)4-9(29)5-13(16)41-24(25)8-1-2-10(30)11(31)3-8/h1-5,14-15,17-18,20-23,26-34,36-39H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRQPMVGJOQVTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O17 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4,8,11b-tetramethyl-2,3,4a,5,6,10a,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one](/img/structure/B1252610.png)
![(2,4-dihydroxyphenyl)-[(1R,2S,6S)-6-(2,4-dihydroxyphenyl)-2-[4-[(E)-2-(2,4-dihydroxyphenyl)ethenyl]-2,6-dihydroxyphenyl]-4-methylcyclohex-3-en-1-yl]methanone](/img/structure/B1252611.png)
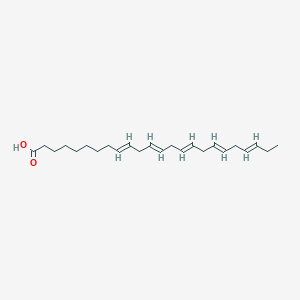

![(2S,3S,8aS,11S,12S,15aS)-2,12-Dihydroxy-7,15a-diisopropyl-20,20,21,21-tetramethyl-2,3:11,12-bisbutano-2,3,4,5,9,10,11,12,13,14,15,15a-dodecahydro-1H,8aH-8,16-dioxadicyclohepta[a,h]anthracene-14,15-dione](/img/structure/B1252618.png)


